Acumapimod, also known by its chemical identifier BCT-197, is a potent inhibitor of the p38 mitogen-activated protein kinase pathway. This compound has garnered attention for its potential therapeutic applications, particularly in treating inflammatory diseases and conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. The compound is currently under investigation for its efficacy in managing acute exacerbations of these conditions.
Acumapimod was developed through collaborative research efforts, primarily focusing on the modulation of the p38 MAPK signaling pathway. This pathway plays a critical role in cellular responses to stress and inflammation, making it a significant target for drug development in inflammatory diseases .
The synthesis of acumapimod involves multiple steps that include the formation of key intermediates followed by final coupling reactions. The synthetic route has been optimized to yield high purity and potency of the compound.
The detailed synthetic process includes specific reaction conditions such as temperature, solvent choice, and catalyst use, which are critical for achieving desired yields and minimizing by-products. The synthesis has been documented in various chemical literature, emphasizing its reproducibility and scalability for pharmaceutical applications .
Acumapimod has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with the p38 MAPK enzymes. The chemical structure can be represented as follows:
The three-dimensional conformation of acumapimod reveals important functional groups that contribute to its biological activity, including amide and pyridine moieties that enhance binding affinity to target proteins .
Acumapimod undergoes various chemical reactions during its synthesis and metabolic processes:
Understanding these reactions is crucial for optimizing formulation stability and determining pharmacokinetic properties. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to monitor these reactions during both synthesis and stability testing .
Acumapimod exerts its pharmacological effects primarily through the inhibition of p38 mitogen-activated protein kinases. By blocking these kinases, acumapimod disrupts downstream signaling pathways involved in inflammatory responses.
Clinical studies have shown that administration of acumapimod results in significant reductions in inflammatory markers in patients with COPD and rheumatoid arthritis .
Relevant data from stability studies suggest that proper formulation can enhance the shelf-life and efficacy of acumapimod formulations .
Acumapimod has potential applications in various scientific fields:
Acumapimod (BCT-197) functions as an orally active, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK), binding directly to the kinase's ATP-binding pocket. This binding prevents ATP hydrolysis and subsequent phosphorylation events essential for p38α signaling cascade activation. The compound demonstrates sub-micromolar inhibitory potency against p38α (IC₅₀ <1 µM), enabling effective suppression of downstream inflammatory mediator production [1] [2]. Mechanistically, acumapimod's inhibition disrupts the phosphorylation of p38α substrates such as MAPK-activated protein kinase 2 (MK2), which governs the stability and translation of mRNAs encoding pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [1] [8].
Table 1: Key Kinetic Parameters of Acumapimod's p38α Inhibition
Parameter | Value | Experimental System | Functional Consequence |
---|---|---|---|
IC₅₀ (p38α) | <1 µM | Enzymatic assay | Target engagement threshold |
Primary Action | ATP-competitive | Binding kinetics | Prevents substrate phosphorylation |
Key Downstream Effect | MK2 pathway suppression | Cellular assays | Reduces TNF-α, IL-1β, IL-6 production |
CYP3A4 Interaction | Substrate (minor) | PBPK modeling | Limited clinical DDIs with weak/strong CYP3A4 inhibitors |
Physiologically based pharmacokinetic (PBPK) modeling studies indicate that acumapimod is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and acts as a P-glycoprotein substrate. Despite theoretical concerns about drug-drug interactions (DDIs), clinical DDI studies demonstrated that co-administration with weak (azithromycin) or strong (itraconazole) CYP3A4 inhibitors produced no clinically meaningful alterations in systemic exposure. This pharmacodynamic resilience supports its potential use in complex medication regimens typical of chronic inflammatory conditions [1].
Acumapimod exhibits marked selectivity for the p38α isoform (MAPK14) over other p38 family members. Quantitative profiling reveals >100-fold selectivity against p38γ (MAPK12) and p38δ (MAPK13), with intermediate selectivity over p38β (MAPK11). This selectivity profile is pharmacologically significant given the distinct tissue distributions and functions of p38 isoforms: p38α is ubiquitously expressed and mediates inflammatory responses; p38β shares structural similarity but shows brain/heart/lung predominance; p38γ is skeletal muscle-specific; and p38δ localizes to kidneys, lungs, and endocrine tissues [4] [7] [9].
Table 2: p38 Isoform Selectivity Profile of Acumapimod and Comparator Inhibitors
p38 Isoform | Tissue Distribution | Acumapimod Selectivity (Fold vs. p38α) | VX-745 (Comparator) | CHF6297 (Comparator) |
---|---|---|---|---|
p38α (MAPK14) | Ubiquitous | 1 (reference) | 1 (reference) | 1 (reference) |
p38β (MAPK11) | Brain, heart, lungs | >10-fold | ~10-fold | >100-fold |
p38γ (MAPK12) | Skeletal muscle | >100-fold | >1000-fold | >1000-fold |
p38δ (MAPK13) | Kidneys, intestines, lungs | >100-fold | >1000-fold | >1000-fold |
The high degree of isoform selectivity stems from acumapimod's structural complementarity to the unique ATP-binding pocket conformation of p38α. Crucially, this selectivity minimizes off-target effects on p38γ/p38δ, which regulate distinct physiological processes including glucose metabolism (p38γ) and neutrophil migration (p38δ) [4] [21]. Selectivity screening across broader kinome panels (>50 kinases) confirms minimal off-target activity, reducing risks of unintended pharmacological effects [1] [9].
The high-affinity interaction between acumapimod and p38α is governed by specific structural motifs within the kinase domain. Crystallographic analyses reveal that acumapimod stabilizes the DFG-in conformation of the activation loop, forming hydrogen bonds with the hinge region residue Met109 and hydrophobic interactions within a pocket formed by Gln185, Leu186, and Leu104 [3] [6]. This binding mode contrasts with type II inhibitors (e.g., BIRB-796) that stabilize the DFG-out conformation and access an extended hydrophobic pocket [6].
Solution NMR studies demonstrate that acumapimod binding induces allosteric changes enhancing p38α's affinity for ATP and phosphoacceptor substrates. Specifically, acumapimod binding promotes closure of the glycine-rich loop and stabilizes the αC-helix in an "in" orientation, optimizing the kinase for catalytic activity while simultaneously blocking substrate access. This dual effect—termed "allosteric enhancement with competitive inhibition"—paradoxically increases intrinsic kinase activity toward bound substrates while preventing phosphorylation due to ATP-site occupancy [3].
Computational studies using Gaussian-accelerated molecular dynamics (GaMD) simulations delineate two primary binding pathways:
These simulations confirm that acumapimod's binding kinetics are dominated by rapid association (kon ~10⁶ M⁻¹s⁻¹) followed by slower conformational adjustments (τ = 1–10 ms) to achieve optimal binding geometry. The binding free energy landscape calculated from these trajectories identifies hydrophobic desolvation and hydrogen bond formation as the primary drivers of binding affinity (ΔG = -9.8 kcal/mol) [6].
Table 3: Structural Elements Governing Acumapimod-p38α Binding
Structural Element | Interaction Type | Functional Role | Energy Contribution |
---|---|---|---|
Met109 | Hydrogen bond | Hinge region anchoring | -2.3 kcal/mol |
Gln185-Leu186 | Hydrophobic packing | Specificity pocket occupancy | -3.1 kcal/mol |
Gly-rich loop | Allosteric stabilization | Enhances ATP affinity | -1.8 kcal/mol |
DFG motif (in) | Conformational stabilization | Prevents activation loop phosphorylation | -2.6 kcal/mol |
These structural insights rationalize acumapimod's picomolar to low-nanomolar cellular potency in suppressing cytokine release (e.g., IL-8 inhibition in bronchial epithelial cells with IC₅₀ ~1–5 nM) despite its moderate enzymatic IC₅₀. The compound's optimized binding geometry enables sustained target engagement even under ATP-depleted conditions characteristic of cellular stress microenvironments [1] [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7